3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-4-2-13(3-5-16)14-6-9-19(12-14)17(20)18-15-7-10-22-11-8-15/h2-5,14-15H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZMDKTXDRZKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and case studies highlighting its efficacy in various biological contexts.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure comprises a pyrrolidine ring linked to an oxane moiety and a methoxyphenyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their pharmacological effects through:
- Inhibition of Enzymatic Activity : Many derivatives, including those with similar functional groups, have been shown to inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
- Receptor Modulation : These compounds may interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that methoxy-substituted phenyl compounds can exhibit antioxidant effects, reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anticancer Activity
In a study examining the efficacy of related compounds, it was found that derivatives with similar structural motifs exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potent anticancer properties.
Antimicrobial Effects
A recent investigation into the antimicrobial properties of related oxadiazol derivatives demonstrated that compounds incorporating the methoxyphenyl group had notable inhibitory effects on Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics, suggesting a promising avenue for further research.
Neuroprotective Properties
Research has indicated that compounds structurally similar to this compound possess neuroprotective effects. In vitro studies showed that these compounds could reduce neuronal death induced by oxidative stress, potentially through the modulation of apoptotic pathways.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit properties as enzyme inhibitors. For instance, derivatives of 4-methoxyphenyl have been studied for their ability to inhibit mammalian lipoxygenases, particularly ALOX15. This enzyme plays a significant role in inflammatory processes and cancer progression. The structural modifications in compounds like 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide may enhance selectivity and potency against specific enzymes involved in these pathways .
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to modulate pathways associated with tumor growth and metastasis. Inhibitors targeting carbonic anhydrases (CAs) IX and XII have shown promise in reducing tumor survival under hypoxic conditions. The incorporation of the oxan and pyrrolidine moieties may improve binding affinity and specificity towards these targets, making such compounds candidates for further development as anticancer agents .
Case Study 1: Inhibition of ALOX15
A study focused on the design of novel inhibitors targeting ALOX15 demonstrated that compounds with a methoxyphenyl group exhibited significant inhibitory effects. The results indicated that structural elements similar to those found in this compound could be critical for enhancing binding at the enzyme's active site. The study utilized molecular dynamics simulations to analyze the interaction between the inhibitor and the enzyme, revealing insights into the binding mechanisms .
Case Study 2: Antitumor Activity
In another investigation, derivatives of this compound were evaluated for their antitumor efficacy against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of metabolic pathways associated with cell survival. Further studies are needed to elucidate the precise mechanisms involved and to optimize these compounds for clinical use .
Preparation Methods
Cyclization of Amino Alcohols
Amino alcohols such as 4-methoxyphenethylamine derivatives undergo acid-catalyzed cyclization to form the pyrrolidine ring. For example, heating 3-(4-methoxyphenyl)propan-1-amine with hydrochloric acid yields 3-(4-methoxyphenyl)pyrrolidine.
Reaction Conditions :
- Solvent: Ethanol or toluene
- Catalyst: HCl (2–5 eq.)
- Temperature: 80–100°C
- Yield: 60–75%
[3+2] Cycloaddition
Azomethine ylides, generated from N-benzyl glycine and paraformaldehyde, undergo 1,3-dipolar cycloaddition with fumaric acid diesters to form trans-pyrrolidine-3,4-dicarboxylates. Subsequent hydrolysis produces the pyrrolidine dicarboxylic acid intermediate.
Example :
- Starting material : N-Benzyl glycine + paraformaldehyde
- Dipolephile : Diethyl fumarate
- Solvent : Toluene
- Temperature : 110°C
- Product : Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (Yield: 82%)
Introduction of the 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is introduced via electrophilic aromatic substitution or cross-coupling reactions.
Friedel-Crafts Alkylation
Pyrrolidine derivatives react with 4-methoxyphenylacetyl chloride in the presence of AlCl₃ to form 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid.
Conditions :
- Solvent: Dichloromethane
- Catalyst: AlCl₃ (1.2 eq.)
- Temperature: 0°C → room temperature
- Yield: 68%
Suzuki-Miyaura Coupling
A halogenated pyrrolidine intermediate (e.g., 3-bromopyrrolidine-1-carboxylate) reacts with 4-methoxyphenylboronic acid under palladium catalysis:
Reagents :
- Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 90°C
- Yield: 75–85%
Carboxamide Formation
The carboxylic acid intermediate is converted to the target carboxamide via activation and coupling with oxan-4-amine.
Acid Chloride Route
3-(4-Methoxyphenyl)pyrrolidine-1-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with oxan-4-amine:
Steps :
- Activation :
- Reagent: SOCl₂ (2 eq.)
- Solvent: Dichloromethane
- Temperature: 40°C, 2 hr
- Coupling :
- Oxan-4-amine (1.2 eq.)
- Base: Triethylamine (2 eq.)
- Solvent: THF
- Yield: 70–80%
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents (e.g., EDC/HOBt) facilitate direct amide bond formation under mild conditions:
Conditions :
- Reagents: EDC (1.5 eq.), HOBt (1.5 eq.)
- Solvent: DMF
- Temperature: 25°C, 12 hr
- Yield: 85–90%
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and catalytic methods are employed:
Continuous Flow Cyclization
Amino alcohol cyclization is conducted in a microreactor to enhance heat transfer and reduce reaction time:
- Residence time : 10 min
- Yield : 88%
Enzymatic Resolution
Racemic mixtures are resolved using lipases to isolate enantiomerically pure intermediates:
- Enzyme : Candida antarctica lipase B
- Substrate : Racemic pyrrolidine ester
- Solvent : tert-Butyl methyl ether
- Enantiomeric excess : >99%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid chloride route | High purity, scalable | Requires toxic SOCl₂ | 70–80% |
| EDC/HOBt coupling | Mild conditions, no racemization | Costly reagents | 85–90% |
| Suzuki-Miyaura coupling | Chemoselective, versatile | Requires palladium catalyst | 75–85% |
| Enzymatic resolution | High enantioselectivity | Limited substrate scope | 50–60% |
Characterization and Validation
Synthetic intermediates and the final product are characterized using:
Q & A
(Basic) What are the key synthetic methodologies for preparing 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis of this compound typically involves multi-step condensation reactions. For example, analogous pyrrolidine-carboxamides are synthesized via:
- Step 1: Formation of the pyrrolidine core through cyclization of precursor amines or ketones.
- Step 2: Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling.
- Step 3: Carboxamide bond formation using oxan-4-amine and activated carbonyl intermediates (e.g., carbodiimide coupling reagents like EDC/HOBt).
Critical Conditions:
- Temperature control (e.g., 0–5°C for carbodiimide activation to minimize side reactions).
- Solvent selection (polar aprotic solvents like DMF or DCM enhance reactivity).
- Catalyst optimization (e.g., palladium catalysts for coupling steps).
Supporting evidence from multi-step syntheses of structurally related compounds is detailed in .
(Basic) Which spectroscopic and crystallographic techniques are most effective for confirming the structural identity of this compound?
Answer:
For ambiguous stereochemistry, chiral HPLC or vibrational circular dichroism (VCD) is recommended.
(Basic) What chromatographic methods are recommended for assessing the purity of this compound in research settings?
Answer:
Reverse-phase HPLC with the following parameters:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile/water (0.1% TFA) from 30% to 90% over 20 min.
- Detection: UV at 254 nm.
Validation:
- Purity threshold: ≥95% (area normalization).
- Retention time reproducibility: ±0.2 min across triplicate runs.
Similar methods are employed for related carboxamides in .
(Advanced) How can researchers address discrepancies in biological activity data observed across different assay systems for this compound?
Answer:
Discrepancies may arise from:
- Assay conditions (e.g., pH, temperature, co-solvents like DMSO affecting solubility).
- Target specificity (off-target interactions in cell-based vs. enzyme-based assays).
Resolution Strategies:
Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
Species-specific models (e.g., human vs. rodent receptor isoforms).
Metabolite profiling to rule out degradation products (LC-MS/MS).
Case studies on analogous compounds highlight these approaches .
(Advanced) What computational strategies are employed to predict the binding affinity and selectivity of this carboxamide derivative towards target receptors?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating the methoxyphenyl group).
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
- Free Energy Perturbation (FEP): Quantify ΔG binding differences between enantiomers.
Referenced computational workflows are applied in drug design studies .
(Advanced) What strategies are recommended for scaling up the synthesis of this compound while maintaining reaction efficiency and product integrity?
Answer:
Process Optimization:
- Continuous flow chemistry to enhance heat/mass transfer.
- In-line PAT (Process Analytical Technology): Monitor reaction progress via FT-IR or Raman spectroscopy.
- Membrane separation for efficient purification (e.g., nanofiltration to remove catalysts).
Case Study: Scaling a similar carboxamide from mg to kg scale achieved 85% yield using membrane technologies .
(Advanced) How do stereochemical variations in the pyrrolidine ring influence the compound's pharmacological profile, and what analytical approaches are used to characterize such variations?
Answer:
Impact of Stereochemistry:
- Enantiomers may exhibit divergent binding to chiral targets (e.g., 10-fold difference in IC50 values).
Analytical Methods:
- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents.
- X-ray Crystallography: Resolve absolute configuration (e.g., Flack parameter < 0.1).
Evidence from dihydropyridine derivatives demonstrates stereochemical effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
